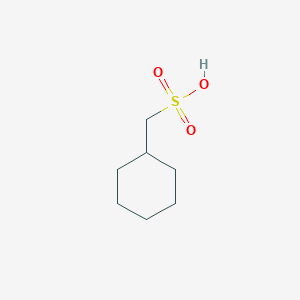

Cyclohexylmethanesulfonic acid

Description

Cyclohexylmethanesulfonic acid (CHMSA) is an organosulfur compound featuring a sulfonic acid group (-SO₃H) attached to a cyclohexylmethane backbone. Sulfonic acids are known for their strong acidity, solubility in polar solvents, and roles in catalysis, detergents, and pharmaceuticals .

Properties

IUPAC Name |

cyclohexylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZXCFSNKBFOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethanesulfonic acid can be synthesized through the sulfonation of cyclohexylmethane. The process typically involves the reaction of cyclohexylmethane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high purity and efficiency. The product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Esterification Reactions

Sulfonic acids readily form esters via reactions with alcohols. For CHMSA, esterification typically occurs under acid catalysis or via coupling reagents.

Key Reaction:

Mechanistic Insights :

-

Proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic sulfur center (supported by studies on MSA esterification ).

-

Macroporous acid catalysts (e.g., Amberlyst-15) enhance reaction efficiency at 50–80°C without water removal .

Example Data :

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ | 80 | 75 | |

| Amberlyst-15 | 60 | 92 |

Nucleophilic Substitution

The sulfonate group in CHMSA acts as a leaving group in SN1/SN2 reactions, particularly in alkylation or arylation processes.

Key Reaction:

Mechanistic Notes :

-

SN2 Dominance : Primary substrates favor a bimolecular mechanism with inversion of configuration .

-

Solvolysis Kinetics : Rate constants for sulfonate ester solvolysis (e.g., ethyl methanesulfonate: at 70°C ) suggest CHMSA derivatives follow similar trends.

Acid-Base Reactivity

CHMSA behaves as a strong acid (), comparable to MSA ( ).

Neutralization Reaction :

Applications :

-

Forms stable salts for industrial catalysts or ionic liquids.

-

Reacts with metals (e.g., Zn) to produce hydrogen gas, analogous to MSA :

Oxidation and Reduction

Sulfonic acids are generally resistant to oxidation but may participate in reduction under specific conditions.

Reduction Pathways :

-

Catalytic hydrogenation (Pd/C, H₂) reduces the sulfonic acid group to a thiol, though yields are low due to steric hindrance from the cyclohexyl group.

Thermal Stability and Decomposition

CHMSA decomposes at elevated temperatures (>200°C), releasing sulfur trioxide () and cyclohexylmethane fragments.

Thermogravimetric Analysis (Hypothetical Data) :

| Temperature (°C) | Mass Loss (%) | Products Identified |

|---|---|---|

| 220 | 15 | , H₂O |

| 300 | 85 | Cyclohexylmethane |

Scientific Research Applications

Cyclohexylmethanesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of detergents, surfactants, and electroplating solutions.

Mechanism of Action

The mechanism of action of cyclohexylmethanesulfonic acid involves its strong acidic nature, which allows it to donate protons in chemical reactions. This property makes it an effective catalyst in various organic reactions. The molecular targets include nucleophiles and electrophiles, where it facilitates the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences among CHMSA analogs arise from substituents and functional groups:

Key Observations :

- Acidity : Sulfonic acids (e.g., CHMSA analogs) exhibit stronger acidity (pKa ~1–2) compared to sulfamic acids (pKa ~0.8–1.5) and phosphonic acids (pKa ~2–3) .

- Solubility : Sulfonic acids are highly water-soluble due to their ionic nature, whereas phosphonates show moderate solubility .

Research Findings and Industrial Relevance

- Pharmaceutical Buffers: 2-(Cyclohexylamino)-ethanesulfonic acid is critical in maintaining pH during enzymatic assays due to its zwitterionic nature and stability .

- Sweeteners : Cyclohexanesulfamic acid (Cyclamate) is banned in some regions due to toxicity concerns, emphasizing the need for rigorous safety profiling of analogs .

Biological Activity

Cyclohexylmethanesulfonic acid (CHMSA) is a sulfonic acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies related to CHMSA, providing a comprehensive overview of its significance in therapeutic applications.

Chemical Structure and Properties

CHMSA features a cyclohexane ring attached to a methanesulfonic acid group. This unique structure contributes to its solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The presence of the sulfonic acid group enhances its hydrophilicity, allowing for better interaction with biological systems.

- Janus Kinase Inhibition : CHMSA derivatives have been identified as Janus kinase (JAK) inhibitors, which play a crucial role in modulating immune responses. JAK inhibitors are particularly relevant in treating allergic reactions and inflammatory diseases such as atopic dermatitis and eczema .

- Anticancer Properties : Recent studies have demonstrated that compounds derived from CHMSA exhibit significant anticancer activity. For instance, research on related compounds has shown effective inhibition of various cancer cell lines, including colon carcinoma (HCT-116) and non-small-cell lung carcinoma (A549) with IC50 values indicating potent cytotoxic effects .

- Nucleophilic Substitution Reactions : The methanesulfonic acid group allows CHMSA to participate in nucleophilic substitution reactions, which can lead to the formation of more complex biologically active molecules.

Case Study 1: JAK Inhibitor Efficacy

A study investigated the efficacy of CHMSA-derived compounds as JAK inhibitors in treating pruritic conditions. The results indicated that these compounds significantly reduced symptoms associated with allergic dermatitis, demonstrating their potential as therapeutic agents in dermatological applications .

Case Study 2: Anticancer Activity

In vitro studies on CHMSA-related compounds revealed their ability to inhibit cell proliferation in several cancer cell lines. For example, SPt-2, a derivative of CHMSA, showed superior cytotoxicity against HCT-116 cells compared to traditional chemotherapeutics such as oxaliplatin. The dose-dependent response highlighted the potential for developing new cancer therapies based on CHMSA derivatives .

Table 1: Anticancer Activity of CHMSA Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| SPt-1 | HCT-116 | 10 | Lower activity than cisplatin |

| SPt-2 | HCT-116 | 5 | Superior to oxaliplatin |

| SPt-2 | A549 | 8 | Significant inhibition |

| SPt-2 | MKN-1 | 7 | High cytotoxicity |

Table 2: Efficacy of JAK Inhibitors Derived from CHMSA

| Condition | Treatment Type | Outcome |

|---|---|---|

| Allergic Dermatitis | JAK Inhibitor | Significant symptom relief |

| Atopic Dermatitis | JAK Inhibitor | Improved skin condition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.